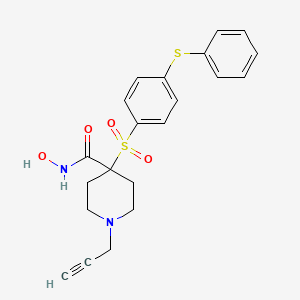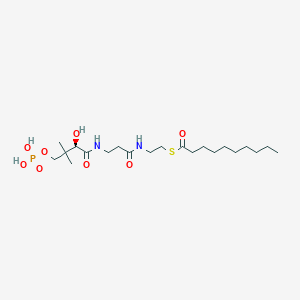
S-decanoyl-4'-phosphopantetheine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-decanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of decanoic acid. It has a role as a mouse metabolite. It derives from a decanoic acid. It is a conjugate acid of a S-decanoyl-4'-phosphopantetheine(2-).
Wissenschaftliche Forschungsanwendungen
Enzyme Characterization and Functions
- Cloning and Characterization of 4′-Phosphopantetheinyl Transferase : A study identified and characterized a human 4′-phosphopantetheinyl transferase with broad substrate specificity. This enzyme is primarily expressed in the cytosol and is involved in transferring the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins, playing a significant role in fatty acid synthase and mitochondrial functions (Joshi, Zhang, Rangan, & Smith, 2003).
Structural Insights
- Solution Structures of Spinach Acyl Carrier Protein Complexes : A study using NMR solution structures revealed how spinach acyl carrier protein (ACP) binds to fatty acids, specifically decanoate and stearate, attached to the 4'-phosphopantetheine prosthetic group. This demonstrated the conformational flexibility of ACP in accommodating various binding partners (Zornetzer, Fox, & Markley, 2006).
Biosynthetic Pathways
- Role in Coenzyme A Biosynthesis : Phosphopantetheine adenylyltransferase (PPAT) is a key enzyme in bacterial CoA biosynthesis, catalyzing a rate-limiting step in the transfer of an adenylyl group from ATP to 4′-phosphopantetheine (Izard & Geerlof, 1999).
- Phosphopantetheine-Dependent Enzymes in Metabolism : These enzymes are involved in various biosynthetic pathways, including fatty acid synthases, polyketide synthases, and nonribosomal polypeptide synthases. They utilize the 4′-phosphopantetheine moiety for acyl transfer and activation processes (Crump & Shoolingin‐Jordan, 2002).
Therapeutic Implications
- Inhibitors of Coenzyme-A Biosynthesis as Antimicrobials : A study identified new antimicrobials, termed adipostatins, as inhibitors of Coenzyme-A biosynthesis, targeting phosphopantetheine and related enzymes. These inhibitors displayed potent activity against pathogenic strains, highlighting the therapeutic potential of targeting CoA biosynthesis (Gomez-Rodriguez et al., 2020).
Eigenschaften
Produktname |
S-decanoyl-4'-phosphopantetheine |
|---|---|
Molekularformel |
C21H41N2O8PS |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C21H41N2O8PS/c1-4-5-6-7-8-9-10-11-18(25)33-15-14-22-17(24)12-13-23-20(27)19(26)21(2,3)16-31-32(28,29)30/h19,26H,4-16H2,1-3H3,(H,22,24)(H,23,27)(H2,28,29,30)/t19-/m0/s1 |
InChI-Schlüssel |
WBQLWGUAQDSZRE-IBGZPJMESA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



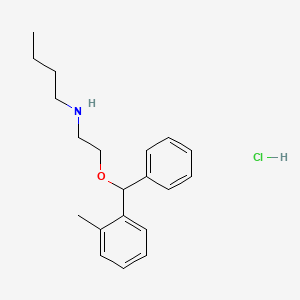
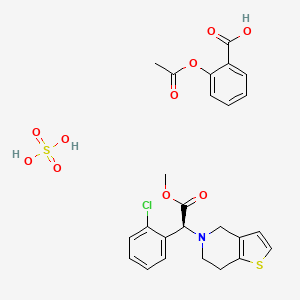
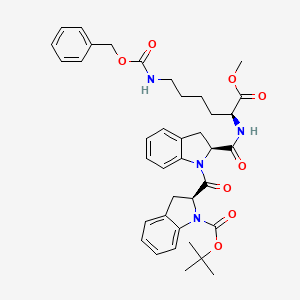
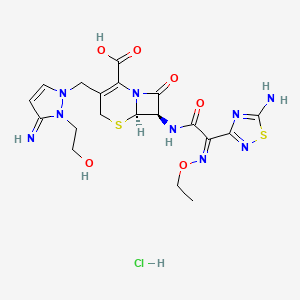
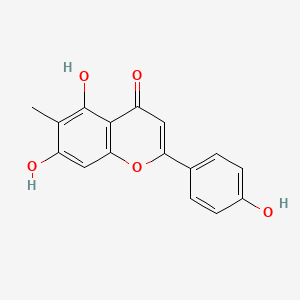
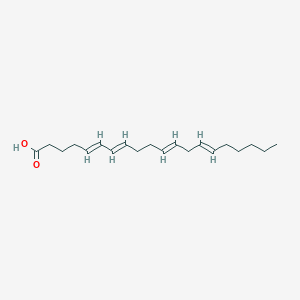
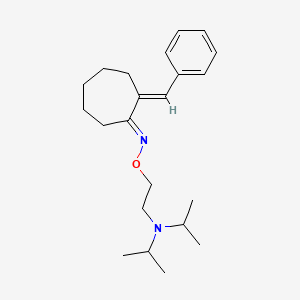
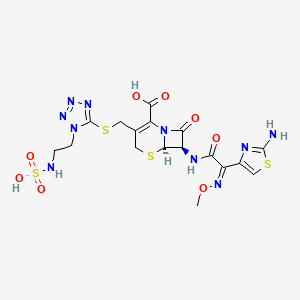
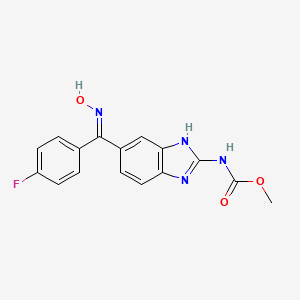
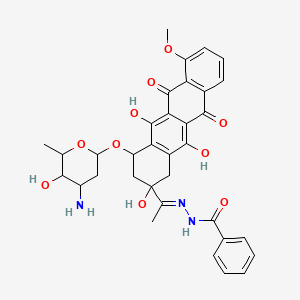
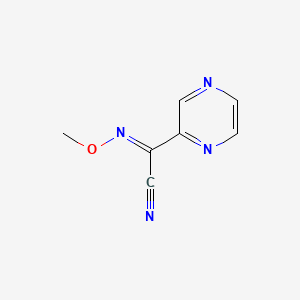
![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
